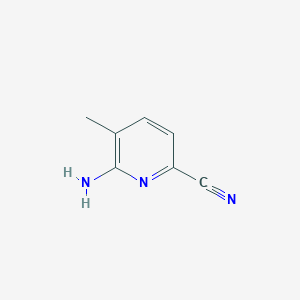
Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-羟基-1-(2-磺酰胺基苯基)-1H-吡唑-3-基)乙酸甲酯是一种复杂的有机化合物,其结构特点是吡唑环上连接了一个羟基和一个磺酰胺基苯基。
准备方法
合成路线和反应条件
2-(5-羟基-1-(2-磺酰胺基苯基)-1H-吡唑-3-基)乙酸甲酯的合成通常涉及多步有机反应。一种常见的路线包括通过环化反应形成吡唑环,然后在受控条件下引入羟基和磺酰胺基苯基。使用特定的试剂和催化剂以确保所需的取代发生在吡唑环上的正确位置。
工业生产方法
这种化合物的工业生产可能涉及优化后的合成路线,以最大限度地提高产率并减少副产物。诸如连续流动化学和使用自动化反应器等技术可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
2-(5-羟基-1-(2-磺酰胺基苯基)-1H-吡唑-3-基)乙酸甲酯可以发生各种化学反应,包括:
氧化: 羟基可以被氧化形成羰基。
还原: 磺酰胺基可以被还原为胺。
取代: 在适当条件下,酯基可以被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及用于取代反应的亲核试剂。反应条件通常包括受控的温度、溶剂和催化剂,以实现所需的转化。
形成的主要产物
由这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,羟基的氧化可能产生酮,而磺酰胺基的还原可能产生胺衍生物。
科学研究应用
2-(5-羟基-1-(2-磺酰胺基苯基)-1H-吡唑-3-基)乙酸甲酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括酶抑制和受体结合。
医学: 探索其在治疗各种疾病方面的治疗潜力。
工业: 用于开发具有特定性能的新材料。
作用机制
2-(5-羟基-1-(2-磺酰胺基苯基)-1H-吡唑-3-基)乙酸甲酯的作用机制涉及它与特定分子靶标的相互作用。羟基和磺酰胺基可以与酶或受体形成氢键和其他相互作用,从而调节其活性。吡唑环也可能在稳定化合物与其靶标的结合中发挥作用。
相似化合物的比较
类似化合物
2-(5-羟基-1-苯基-1H-吡唑-3-基)乙酸甲酯: 缺少磺酰胺基,这可能会影响其生物活性。
2-(5-羟基-1-(2-硝基苯基)-1H-吡唑-3-基)乙酸甲酯: 含有硝基而不是磺酰胺基,导致不同的反应性和应用。
独特性
2-(5-羟基-1-(2-磺酰胺基苯基)-1H-吡唑-3-基)乙酸甲酯的独特性在于吡唑环上同时存在羟基和磺酰胺基。这种官能团的组合赋予了它独特的化学和生物学性质,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C12H13N3O5S |
|---|---|
分子量 |
311.32 g/mol |
IUPAC 名称 |
methyl 2-[3-oxo-2-(2-sulfamoylphenyl)-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C12H13N3O5S/c1-20-12(17)7-8-6-11(16)15(14-8)9-4-2-3-5-10(9)21(13,18)19/h2-6,14H,7H2,1H3,(H2,13,18,19) |
InChI 键 |
MVRUPPUZCDQVNT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC=CC=C2S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783530.png)

![7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11783537.png)

![(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B11783550.png)



![Boroxin, tris[4-(trimethylsilyl)-3-furanyl]-](/img/structure/B11783588.png)



![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(2,5-dimethylphenyl)nicotinonitrile](/img/structure/B11783609.png)

